Glycosyl Cross-Coupling of Anomeric Nucleophiles: Scope, Mechanism, and Applications in the Synthesis of Aryl C-Glycosides

,

Journal of the American Chemical Society,

2017,

139(49),

17908-17922

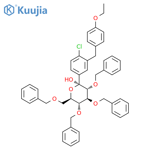

![D-Glucitol, 1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3,4,6-tetrakis-O-(phenylmethyl)-, (1S)- structure](https://de.kuujia.com/scimg/cas/2001088-28-2x500.png)